3-(Bromomethyl)-2-oxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Bromomethyl)-2-oxaspiro[4.4]nonane” is likely a spirocyclic compound, which means it contains a single atom that is a member of two rings . The “3-(Bromomethyl)” part suggests the presence of a bromomethyl group attached to the third carbon in the ring. The “2-oxa” part indicates the presence of an oxygen atom in the second position of the ring .
Molecular Structure Analysis
The molecular structure would likely be characterized by the spirocyclic ring, with a bromomethyl group attached to the third carbon and an oxygen atom at the second position . The exact structure would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis
The bromomethyl group could potentially undergo various reactions, such as nucleophilic substitution or elimination. The presence of the oxygen atom might also influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis of Triazole-Containing Spiro Dilactones
3-(Bromomethyl)-2-oxaspiro[4.4]nonane plays a role in the synthesis of triazole-containing spiro dilactones. These spiro dilactones are prepared efficiently from related compounds and are important for creating multifunctional materials with potential applications in various fields (Ghochikyan et al., 2016).
Formation of Oxaspiro[m.n] Skeletons
This compound is instrumental in forming oxaspiro[m.n] skeletons, which are crucial in various chemical syntheses. Such structures have been achieved through specific reactions that yield high yields, indicating the compound's utility in complex organic syntheses (Mukai et al., 2002).
Study of Oxetanes and β-Lactones
In the study of oxetanes and β-lactones, this compound has been synthesized and used as a model. This demonstrates its significance in the exploration and understanding of these chemical structures, which are crucial in various chemical and pharmaceutical applications (Kato et al., 1985).
Role in Nucleophilic Ring Opening Reactions
The compound is involved in nucleophilic ring-opening reactions, leading to the formation of functionalized oxaspiro and oxabicyclo derivatives. These derivatives are important in the structure of several bioactive compounds, highlighting the compound's role in medicinal chemistry (Santos et al., 2000).
Development of Spirocyclic Oxetane-Fused Benzimidazole
It plays a role in the synthesis of spirocyclic oxetane-fused benzimidazole, a complex process involving multiple steps. This showcases its versatility in the synthesis of intricate organic structures, which could have implications in drug development and other areas of chemistry (Gurry et al., 2015).
Synthesis of Carbohydrate-Derived Spiro Skeletons
This compound is utilized in the synthesis of carbohydrate-derived spiro skeletons, emphasizing its importance in creating complex organic molecules derived from natural sources, which can have various applications in organic and medicinal chemistry (Maity et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(Bromomethyl)-2-oxaspiro[4Spiro compounds, in general, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of 3-(Bromomethyl)-2-oxaspiro[4It’s known that spiro compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Bromomethyl)-2-oxaspiro[4Spiro compounds have been implicated in a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Bromomethyl)-2-oxaspiro[4The bromomethyl group might influence the compound’s bioavailability, as bromine atoms can enhance lipophilicity, which may improve cellular uptake .
Result of Action
The molecular and cellular effects of 3-(Bromomethyl)-2-oxaspiro[4Spiro compounds have been associated with a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
3-(bromomethyl)-2-oxaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPTEGWVTVURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.